molecular formula C20H13Cl2NO4S B2806102 methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 939889-09-5

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B2806102
CAS No.: 939889-09-5
M. Wt: 434.29
InChI Key: YZMXTPZEWPAJGI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a heterocyclic compound featuring a fused thiochromeno-pyran scaffold. Its molecular formula is C₂₀H₁₄Cl₂NO₄S, with a molecular weight of 449.3 g/mol. The compound incorporates a 2,6-dichlorophenyl substituent at position 4 and a methyl ester group at position 2.

Properties

IUPAC Name

methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4S/c1-26-19(24)16-14(13-10(21)6-4-7-11(13)22)15-17(27-18(16)23)9-5-2-3-8-12(9)28-20(15)25/h2-8,14H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMXTPZEWPAJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)Cl)C(=O)SC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiochromeno[4,3-b]pyran core, which can be achieved through a cyclization reaction involving appropriate starting materials such as 2,6-dichlorobenzaldehyde, malononitrile, and thiophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol, under reflux conditions.

Once the core structure is formed, further functionalization steps are required to introduce the amino and carboxylate groups. This can involve nucleophilic substitution reactions, where the amino group is introduced using reagents like ammonia or an amine derivative. The final step involves esterification to form the methyl ester, using reagents such as methanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, purification, and isolation of the final product. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups to amino groups. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring or the pyran core. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures. Reagents like aldehydes, ketones, and acids are often involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It can be used in the study of enzyme interactions and inhibition, particularly those involving aromatic and heterocyclic compounds.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the dichlorophenyl group enhances its binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorophenyl Positional Isomers
  • Methyl 2-Amino-4-(4-Chlorophenyl)-5-Oxo-4H,5H-Thiochromeno[4,3-b]Pyran-3-Carboxylate Formula: C₂₀H₁₄ClNO₄S Molecular Weight: 399.8 g/mol Key Difference: The 4-chlorophenyl group reduces steric hindrance compared to the 2,6-dichloro analog. This positional change may influence binding affinity in biological targets due to altered electronic effects .
Dichlorophenyl Derivatives
  • Ethyl 2-Amino-4-(2,6-Dichlorophenyl)-5-Oxo-4H,5H-Thiochromeno[4,3-b]Pyran-3-Carboxylate Formula: C₂₁H₁₅Cl₂NO₄S Molecular Weight: 464.3 g/mol Key Difference: The ethyl ester increases lipophilicity (higher XLogP3 = 4.7 vs. methyl ester’s estimated XLogP3 ~4.2), which may enhance membrane permeability but reduce aqueous solubility .

Ester Group Modifications

  • Ethyl vs. Methyl Esters
    • Ethyl Esters (e.g., CAS 923551-49-9):
  • Higher molecular weight and increased steric bulk.
  • Methyl Esters (e.g., CAS 923559-97-1):
  • Faster hydrolysis rates, advantageous for prodrug activation .

Core Scaffold Variations

  • Pyrano[4,3-b]Pyran vs. Thiochromeno[4,3-b]Pyran Example: Ethyl 2-Amino-4-(3-Chlorophenyl)-7-Methyl-5-Oxo-4,5-Dihydropyrano[4,3-b]Pyran-3-Carboxylate ()
  • Formula: C₂₁H₂₀ClNO₅
  • Molecular Weight: 413.8 g/mol

Analytical Characterization

  • Mass Spectrometry : Analogous compounds (e.g., C₂₄H₂₀N₄O₄) show prominent molecular ion peaks (e.g., m/z 428 [M⁺]) and fragment ions corresponding to loss of CO₂ or Cl substituents .
  • Elemental Analysis : Typical results align closely with calculated values (e.g., C: 67.22% found vs. 67.28% calculated) .

Anti-Proliferative Activity

  • Ethyl 4-(3-Chlorophenyl) Analogs : Exhibit moderate anti-proliferative activity (IC₅₀ = 10–50 μM) in cancer cell lines, attributed to intercalation or kinase inhibition .
  • Thiochromeno Derivatives: Enhanced activity compared to oxygen-containing analogs due to improved membrane penetration .

Physicochemical Parameters

Compound XLogP3 Molecular Weight Hydrogen Bond Acceptors Rotatable Bonds
Target Methyl Ester ~4.2 449.3 6 4
Ethyl 2,6-Dichlorophenyl Analog 4.7 464.3 6 5
Methyl 4-Chlorophenyl Analog 3.8 399.8 5 4

Biological Activity

Methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 939889-09-5
  • Molecular Formula: C20_{20}H13_{13}Cl2_{2}NO4_{4}S
  • Molecular Weight: 434.3 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects:

  • Cytotoxicity : Studies have demonstrated that derivatives of thiochromenone compounds exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of reactive oxygen species (ROS) that disrupt cellular homeostasis and promote apoptosis in malignant cells .
  • Antiparasitic Activity : Research indicates that the compound can inhibit the growth of parasites responsible for tropical diseases such as leishmaniasis and trypanosomiasis. The mechanism involves the disruption of thiol redox metabolism in parasites, leading to increased oxidative stress and cell death .
  • Enzyme Inhibition : The compound acts as an allosteric inhibitor for certain enzymes involved in critical metabolic pathways. This includes inhibition of trypanothione reductase (TR), which is vital for maintaining redox balance in parasitic cells .

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties.

Cell LineIC50 (µM)
HeLa8.5
MCF-712.3
A5499.7

Study 2: Antileishmanial Activity

In another study focused on antileishmanial activity, the compound was tested against intracellular amastigotes of Leishmania panamensis. The results indicated an EC50 value of 5 µM, demonstrating its effectiveness in inhibiting parasite growth.

TreatmentEC50 (µM)
Methyl Compound5
Amphotericin B0.1

Q & A

Q. What are the optimized synthetic routes for methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multicomponent reactions (MCRs) using precursors such as β-ketoesters, aldehydes, and malononitrile derivatives. Key steps include:

  • Catalyst selection : Trisodium citrate dihydrate or acetic anhydride enhances cyclization efficiency .
  • Solvent optimization : Ethanol or dimethylformamide (DMF) improves solubility and reaction kinetics .
  • Temperature control : Reactions are often conducted under reflux (70–90°C) to balance reactivity and decomposition .
    Yield optimization requires iterative adjustments to molar ratios and purification via column chromatography.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Resolves the thiochromeno-pyran fused ring system and confirms stereochemistry (e.g., dihedral angles between dichlorophenyl and pyran rings) .
  • NMR/IR spectroscopy : Identifies functional groups (e.g., amino stretching at ~3350 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) and substituent positions .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₀H₁₄Cl₂NO₄S) .

Q. How do the electron-withdrawing substituents (e.g., dichlorophenyl) influence the compound's reactivity?

The 2,6-dichlorophenyl group stabilizes the fused pyran-thiochromene system via resonance and steric effects, reducing electrophilic substitution but enhancing nucleophilic attack at the ester carbonyl. Computational studies (DFT) suggest Cl atoms increase electron density at the pyran oxygen, affecting hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobials vs. IC₅₀ for cytotoxicity) .
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. chloro groups) using SAR models .
  • Sample purity : Validate via HPLC (>95% purity) to exclude byproduct interference .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) in derivatives?

  • Factorial design : Vary substituents (e.g., halogen position, ester groups) systematically to quantify contributions to bioactivity .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
  • Cohort validation : Test top candidates in in vivo models (e.g., zebrafish for toxicity, murine xenografts for antitumor efficacy) .

Q. How can researchers assess the environmental fate and ecotoxicity of this compound?

  • Degradation studies : Monitor hydrolysis (pH 7–9 buffers) and photolysis (UV-Vis irradiation) to identify breakdown products .
  • Bioaccumulation assays : Measure logP values (e.g., octanol-water partitioning) to predict environmental persistence .
  • Trophic transfer models : Use Daphnia magna or algae to evaluate acute/chronic toxicity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Enhances reproducibility and reduces side reactions via controlled reagent mixing .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profiles .
  • Process analytics : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Methodological Considerations

Q. How should researchers validate synthetic intermediates to ensure pathway accuracy?

  • TLC-MS coupling : Track reaction progress and identify intermediates without isolation .
  • Isotopic labeling : Use ¹³C-labeled precursors to confirm bond formation via NMR .

Q. What analytical techniques are critical for detecting trace impurities in final products?

  • HPLC-DAD/ELSD : Resolves non-UV-active impurities (e.g., aliphatic byproducts) .
  • ICP-MS : Quantifies heavy metal residues (e.g., Pd from catalyst leaching) .

Data Interpretation Frameworks

Q. How can researchers reconcile conflicting crystallographic data on bond lengths/angles?

  • Multi-dataset refinement : Compare results across multiple crystals to identify systematic errors .
  • Theoretical benchmarks : Validate against DFT-calculated geometries (e.g., bond length deviations <0.02 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.